The anthracycline antibiotics, including daunorubicin and doxorubicin, have been extensively studied due to their significant antitumor effects. These compounds are widely utilized in cancer chemotherapy and have been the subject of numerous research efforts aimed at understanding their mechanisms of action and improving their therapeutic efficacy while minimizing side effects. The critical evaluation of these mechanisms is essential for the development of more effective cancer treatments and for overcoming the limitations associated with anthracycline use, such as cardiotoxicity and drug resistance12.
Daunorubicin and doxorubicin are primarily used in the treatment of various cancers. Their ability to cause DNA damage, such as fragmentation and single-strand breaks, makes them potent antitumor agents. The correlation between their affinity for DNA and their therapeutic activity has been a significant focus of research, aiming to enhance their efficacy against cancer cells while reducing toxicity to normal cells2.
One of the major limitations in the use of anthracyclines is their cardiotoxicity, which can be chronic or acute. The role of free radicals in this cardiotoxicity has been discussed, suggesting that oxidative stress may contribute to the damage to cardiac tissue. Additionally, the development of spontaneous or acquired resistance to anthracyclines is a significant challenge in cancer treatment. Resistance is often associated with alterations in cellular membranes, which may affect drug uptake and distribution. The particular affinity of daunorubicin and doxorubicin for phospholipids is noteworthy, as it may play a role in both their therapeutic activity and the development of resistance12.
14-Chlorodaunorubicin is derived from the fermentation products of Streptomyces peucetius. It belongs to the class of anthracycline antibiotics, which are commonly used in the treatment of various cancers, including leukemia and solid tumors. The compound is notable for its chlorinated modification at the 14-position, which alters its pharmacological properties compared to its parent compound, daunorubicin.
The synthesis of 14-Chlorodaunorubicin typically involves several key steps:
For example, one reported method involves stirring a mixture of 14-bromo- and 14-chlorodaunorubicin hydrobromide in dry dimethylformamide with potassium fluoride at room temperature for several hours, followed by purification steps to isolate the desired compound .
The molecular formula of 14-Chlorodaunorubicin is C27H28ClN3O5, with a molecular weight of approximately 487.98 g/mol. Its structure features a tetracyclic ring system characteristic of anthracyclines, with a sugar moiety attached that enhances its solubility and biological activity.
14-Chlorodaunorubicin participates in several significant chemical reactions:
Typical reaction conditions include:
The mechanism of action for 14-Chlorodaunorubicin primarily involves:
Studies have shown that chlorination can enhance the potency of anthracyclines by increasing their affinity for DNA compared to non-chlorinated counterparts .
14-Chlorodaunorubicin is primarily used in oncology for:
14-Chlorodaunorubicin (CAS 121250-06-4) has the molecular formula C₂₇H₂₈ClNO₁₀ and a molecular weight of 561.965 g/mol. Its structure consists of a tetracyclic anthraquinone core fused to a daunosamine sugar moiety. The chlorine atom is specifically substituted at the C-14 position of the aglycone ring, replacing the hydrogen atom found in unmodified daunorubicin. The stereochemical configuration of the glycosidic bond between the aglycone and the amino sugar (daunosamine) retains the natural S-cis orientation at the C-7/C-8 junction and the L-absolute configuration at the chiral centers of the sugar unit (C-1', C-2', C-3', C-4', C-5'), consistent with the parent compound. This configuration is critical for maintaining interactions with biological targets such as DNA and topoisomerase II [1] [4] [5].
Table 1: Atomic Composition of 14-Chlorodaunorubicin
Element | Count | Contribution to Molecular Weight |
---|---|---|
Carbon | 27 | 324.26 g/mol |
Hydrogen | 28 | 28.22 g/mol |
Chlorine | 1 | 35.45 g/mol |
Nitrogen | 1 | 14.01 g/mol |
Oxygen | 10 | 160.00 g/mol |
Total | - | 561.96 g/mol |
Structurally, 14-chlorodaunorubicin diverges from daunorubicin (C₂₇H₂₉NO₁₀) and doxorubicin (C₂₇H₂₉NO₁₁) solely by the replacement of the C-14 hydrogen with chlorine. This modification transforms the C-13 carbonyl from a ketone to an α,β-unsaturated carbonyl system (enone), significantly altering electronic properties. Key differences include:
Table 2: Structural Comparison with Parent Anthracyclines
Feature | Daunorubicin | Doxorubicin | 14-Chlorodaunorubicin |
---|---|---|---|
Molecular Formula | C₂₇H₂₉NO₁₀ | C₂₇H₂₉NO₁₁ | C₂₇H₂₈ClNO₁₀ |
C-13 Group | Ketone | Ketone | Enone (α,β-unsaturated ketone) |
C-14 Substituent | H | OH | Cl |
Electrophilicity | Low | Moderate | High |
Conjugation Potential | None | None | High (via C-14) |
14-Chlorodaunorubicin exhibits moderate solubility in polar organic solvents (e.g., methanol, dimethyl sulfoxide) but limited solubility in water (<0.1 mg/mL), attributable to its hydrophobic aglycone core. The compound’s density is 1.6 g/cm³, and it decomposes before boiling at 793.8°C at atmospheric pressure. The melting point is not well-documented due to thermal instability [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Strong absorptions at 1725 cm⁻¹ (C=O stretch, quinone), 1670 cm⁻¹ (C=O stretch, enone), and 690 cm⁻¹ (C-Cl stretch). The enone C=O band is redshifted by 20 cm⁻¹ compared to daunorubicin’s ketone [1] [4].
Mass Spectrometry:High-resolution mass spectrometry confirms the molecular ion [M]⁺ at m/z 561.140 (calculated for C₂₇H₂₈ClNO₁₀: 561.140). Fragmentation patterns include:
Table 3: Diagnostic Spectral Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR | δ 4.50 (d, 2H) | H-14 methylene protons |
δ 5.37 (d, 1H, J = 4.1 Hz) | H-1' (anomeric proton) | |
¹³C-NMR | δ 188.5 | C-13 carbonyl |
δ 45.0 | C-14 (chloro-substituted carbon) | |
IR | 1725 cm⁻¹ | Quinone C=O |
1670 cm⁻¹ | Enone C=O | |
MS | m/z 561.140 | Molecular ion [M]⁺ |
m/z 526.1 | [M – Cl + H]⁺ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7